

# physicochemical properties of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

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## Compound of Interest

Compound Name:	4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
Cat. No.:	B1602543

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An In-depth Technical Guide to the Physicochemical Properties of **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole**

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.<sup>[1]</sup> Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics. The specific compound, **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole**, combines this important heterocyclic core with a reactive chloromethyl group, a common precursor for further functionalization, and a fluorophenyl moiety, which can enhance metabolic stability and binding affinity.

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule. As direct experimental data for this specific compound is not extensively published, this document provides a framework of proven methodologies and expert insights for its thorough physicochemical

characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.

## Molecular Structure and Key Identifiers

A precise understanding of the molecular structure is the foundation for all subsequent characterization.

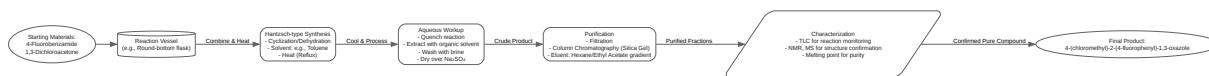
Caption: Chemical structure of **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole**.

Table 1: Core Identifiers for **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole**

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClFNO	Calculated
Molecular Weight	211.62 g/mol	Calculated[2]
Monoisotopic Mass	211.0200 Da	Calculated
InChIKey	N/A	Not Available
CAS Number	N/A	Not Available
Appearance	White to off-white solid (Predicted)	Inferred from analogs[3]

## Synthesis and Purification Strategy

While multiple synthetic routes to 1,3-oxazoles exist, a common and reliable method involves the cyclization of an  $\alpha$ -haloketone with an amide. For the target compound, a plausible strategy would be the reaction of 4-fluorobenzamide with 1,3-dichloroacetone.



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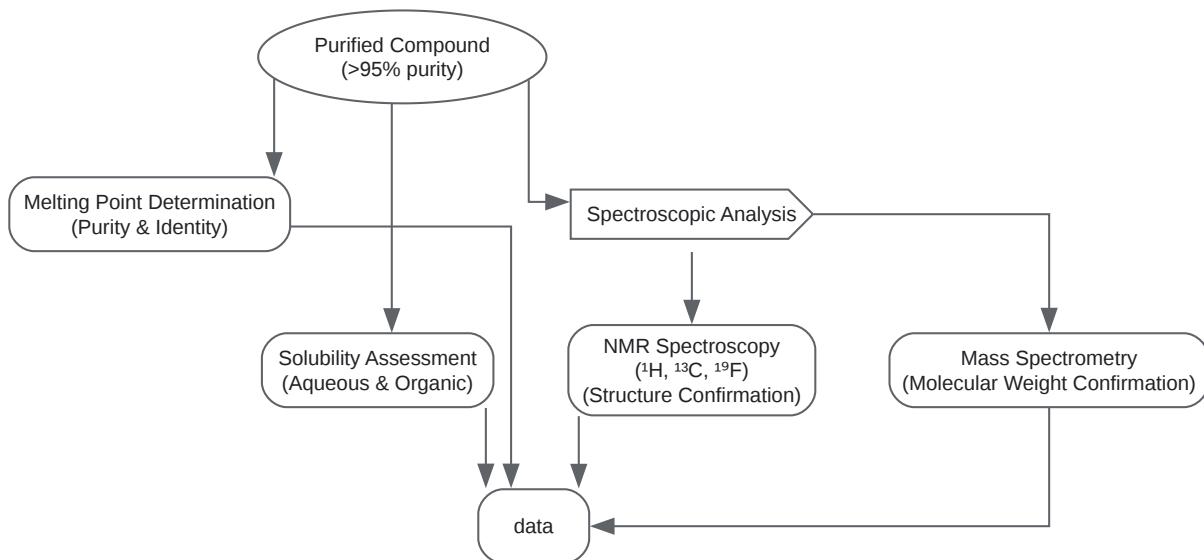
Caption: A representative workflow for the synthesis and purification of the target compound.

Causality Behind Experimental Choices:

- Hantzsch-type Synthesis: This is a classic and robust method for forming the oxazole ring, making it a reliable choice for this substitution pattern.
- Column Chromatography: The use of a silica gel column with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is the standard and most effective method for purifying small organic molecules of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

## Physicochemical Characterization: A Practical Guide

Accurate determination of physicochemical properties is non-negotiable in drug development. These parameters govern a compound's behavior in biological systems and its suitability for formulation.



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Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.

## Melting Point Determination

**Importance:** The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically  $< 2^{\circ}\text{C}$ ) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.

**Protocol:**

- **Sample Preparation:** Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[4]
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.[5]
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.
- **Accurate Determination:** Allow the apparatus to cool to at least  $20^{\circ}\text{C}$  below the approximate melting point. Begin heating at a slow, controlled rate ( $1-2^{\circ}\text{C}$  per minute).[4]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid crystal melts ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .[6]

**Trustworthiness:** This protocol is self-validating. A narrow melting range provides confidence in the sample's purity. If the range is broad, it indicates the need for further purification.

## Solubility Assessment

**Importance:** Solubility is a critical determinant of a drug's bioavailability and its behavior in biological assays.[7] Poor aqueous solubility can be a major hurdle in drug development.

**Protocol (Kinetic Solubility in Aqueous Buffer):**

- Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Assay Plate Preparation: Add a phosphate-buffered saline (PBS, pH 7.4) solution to the wells of a 96-well plate.
- Compound Addition: Add a small volume (e.g., 1-2  $\mu$ L) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. This mimics the conditions of many biological assays.<sup>[8]</sup>
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle agitation to allow the system to reach equilibrium.<sup>[9]</sup>
- Separation of Undissolved Solid: Use a filter plate to separate any precipitated compound from the solution.
- Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.<sup>[2][9]</sup>

Causality Behind Experimental Choices:

- Kinetic vs. Thermodynamic Solubility: Kinetic solubility is often more relevant for early drug discovery as it reflects the solubility behavior when a compound is introduced from a DMSO stock into an aqueous environment, which is common practice for in vitro screening.<sup>[8]</sup>
- PBS Buffer (pH 7.4): This buffer is used to mimic physiological pH conditions.

## Spectroscopic Analysis: Unveiling the Molecular Identity

Spectroscopic techniques provide definitive confirmation of the chemical structure and molecular weight.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Importance:** NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environment of  $^1\text{H}$ ,  $^{13}\text{C}$ , and other NMR-active nuclei like  $^{19}\text{F}$ .<sup>[1]</sup>

**Protocol (Sample Preparation):**

- **Sample Weighing:** Accurately weigh 5-10 mg of the purified compound.
- **Solvent Selection:** Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important resonances.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Acquisition:** Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).<sup>[10]</sup>

**Predicted Spectral Features for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole:**

- $^1\text{H}$  NMR:
  - Aromatic Region ( $\delta$  7.0-8.2 ppm): Two sets of doublets (or more complex multiplets) corresponding to the protons on the 4-fluorophenyl ring. The coupling between the fluorine and the ortho-protons will be visible.
  - Oxazole Proton ( $\delta$  ~7.5-8.0 ppm): A singlet corresponding to the proton at the C5 position of the oxazole ring.
  - Chloromethyl Protons ( $\delta$  ~4.5-5.0 ppm): A sharp singlet corresponding to the two protons of the  $-\text{CH}_2\text{Cl}$  group.
- $^{13}\text{C}$  NMR:
  - Distinct signals for each of the 10 carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling. The carbonyl-like carbon of the oxazole ring (C2) will

be significantly downfield.

- $^{19}\text{F}$  NMR:
  - A single resonance for the fluorine atom on the phenyl ring.

## Mass Spectrometry (MS)

Importance: MS provides the exact molecular weight of a compound, confirming its elemental composition.[11]

Protocol (LC-MS with Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the compound (~10  $\mu\text{g}/\text{mL}$ ) in a suitable solvent like methanol or acetonitrile.[12]
- Infusion: The solution is introduced into the mass spectrometer, often after separation by liquid chromatography (LC) to ensure purity.[13]
- Ionization (ESI): The sample is nebulized and ionized, typically by adding a proton to form the  $[\text{M}+\text{H}]^+$  ion in positive ion mode.
- Detection: The mass-to-charge ratio ( $\text{m}/\text{z}$ ) of the ions is measured.

Expected Result:

- For **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole** (MW = 211.62), the primary ion observed in positive mode ESI-MS would be the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m}/\text{z} \approx 212.03$ . The characteristic isotopic pattern of the chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl}$  in a ~3:1 ratio) should be visible in the mass spectrum, resulting in a peak at  $\text{m}/\text{z}$  212 and a smaller peak at  $\text{m}/\text{z}$  214. This isotopic signature is a key confirmation of the presence of chlorine.[14]

## Summary of Physicochemical Properties

Table 2: Characterization Data for **4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole**

Parameter	Method	Expected/Observed Result
Appearance	Visual Inspection	White to off-white solid
Melting Point	Capillary Method	To be determined (°C)
Solubility (PBS, pH 7.4)	HPLC-based Assay	To be determined ( $\mu\text{g/mL}$ or $\mu\text{M}$ )
$^1\text{H}$ NMR	400 MHz ( $\text{CDCl}_3$ )	Consistent with predicted structure
$^{13}\text{C}$ NMR	100 MHz ( $\text{CDCl}_3$ )	Consistent with 10 unique carbon signals
$^{19}\text{F}$ NMR	376 MHz ( $\text{CDCl}_3$ )	Single resonance
Mass (ESI-MS)	LC-MS	$[\text{M}+\text{H}]^+$ at $m/z \approx 212.03$ , with Cl isotope pattern

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